

Comprehensive Physicochemical Profiling and Synthetic Utility of 5-Chloro-2-ethoxyphenol

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Compound of Interest

Compound Name: 5-Chloro-2-ethoxyphenol

CAS No.: 57428-47-4

Cat. No.: B3024679

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Executive Summary

For researchers and drug development professionals, **5-Chloro-2-ethoxyphenol** (CAS: 57428-47-4) represents a highly versatile, multi-functional building block. Characterized by an electron-rich aromatic core modulated by orthogonal substituents, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven experimental workflows, designed to empower synthetic chemists with predictable and scalable reactivity profiles.

Fundamental Chemical Identifiers & Physicochemical Properties

The utility of **5-Chloro-2-ethoxyphenol** stems from its precise molecular architecture. The presence of an ortho-ethoxy group and a meta-chloro group (relative to the phenolic hydroxyl) creates a unique electronic environment that dictates its solubility, acidity, and reactivity^[1].

Table 1: Fundamental Chemical Identifiers

Identifier	Value
Chemical Name	5-Chloro-2-ethoxyphenol
CAS Registry Number	57428-47-4
Molecular Formula	C ₈ H ₉ ClO ₂
Molecular Weight	172.61 g/mol
SMILES String	CCOC1=C(C=C(C=C1)Cl)O
Functional Groups	Phenol, Aryl Chloride, Aryl Ether

Table 2: Physicochemical Properties (Experimental & Computed)

Note: Values are synthesized from structural analogs and computational databases[2][3].

Property	Value / Range	Causality & Experimental Implication
Physical State	Solid/Liquid (Temp dependent)	Requires ambient warming or dissolution in polar aprotic solvents prior to use.
Predicted Boiling Point	~250–260 °C at 760 mmHg	High boiling point necessitates vacuum distillation for thermal purification.
Predicted Density	~1.25 g/cm ³ at 25 °C	Heavier than water; organic phase will be the bottom layer in halogenated solvent extractions.
Estimated pKa	8.8 – 9.2	The -I effect of the C5 chlorine lowers the pKa compared to unsubstituted phenol (~9.95), allowing deprotonation by mild bases (e.g., K ₂ CO ₃).
Estimated LogP	2.5 – 2.8	Moderate lipophilicity ensures excellent solubility in standard organic solvents (DCM, EtOAc, DMF) while allowing aqueous partitioning at high pH.

Structural Causality: The Electronic Push-Pull System

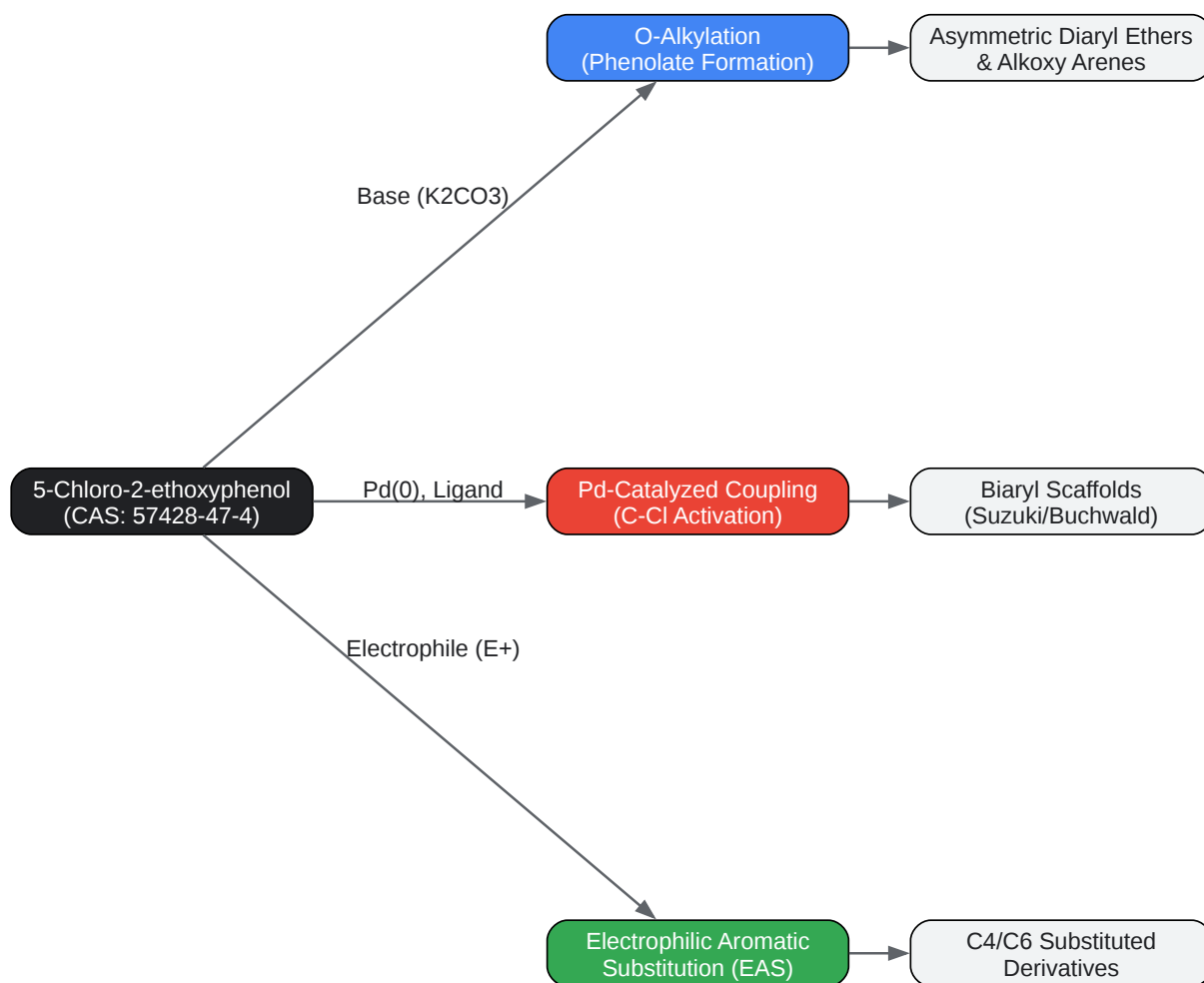
The reactivity of **5-Chloro-2-ethoxyphenol** is governed by a delicate "push-pull" electronic system.

- The Ethoxy Group (C2): Exerts an electron-donating mesomeric effect (+M) into the ring, enriching the electron density at the ortho and para positions relative to itself. However, its steric bulk restricts access to the adjacent C3 position.
- The Chlorine Atom (C5): Exerts a strong inductive electron-withdrawing effect (-I). This stabilizes the phenoxide anion formed during deprotonation, lowering the pKa^[1].

Furthermore, the C-Cl bond serves as a highly specific handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Divergent Synthetic Applications

The orthogonal nature of the hydroxyl group and the aryl chloride allows for highly chemoselective transformations. By tuning the reaction conditions, chemists can selectively target the oxygen atom for etherification or the C-Cl bond for carbon-carbon/carbon-heteroatom bond formation.



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Fig 1: Divergent synthetic pathways of **5-Chloro-2-ethoxyphenol** based on orthogonal reactivity.

Experimental Protocol: Chemoselective O-Alkylation Workflow

To demonstrate the practical utility of this compound, the following protocol details a chemoselective O-alkylation. This methodology utilizes a mild base to exploit the lowered pKa of the phenol, preventing unwanted side reactions (such as Smiles rearrangement or nucleophilic aromatic substitution at the chlorinated position).

The Self-Validating Methodology

This protocol is designed as a self-validating system. Every step includes a physical or analytical checkpoint to ensure causality and reaction success before proceeding.

Reagents Required:

- **5-Chloro-2-ethoxyphenol** (1.0 equiv)[4]
- Alkyl Halide (e.g., Benzyl Bromide) (1.1 equiv)
- Potassium Carbonate (K_2CO_3) (1.5 equiv)
- N,N-Dimethylformamide (DMF) (Anhydrous)

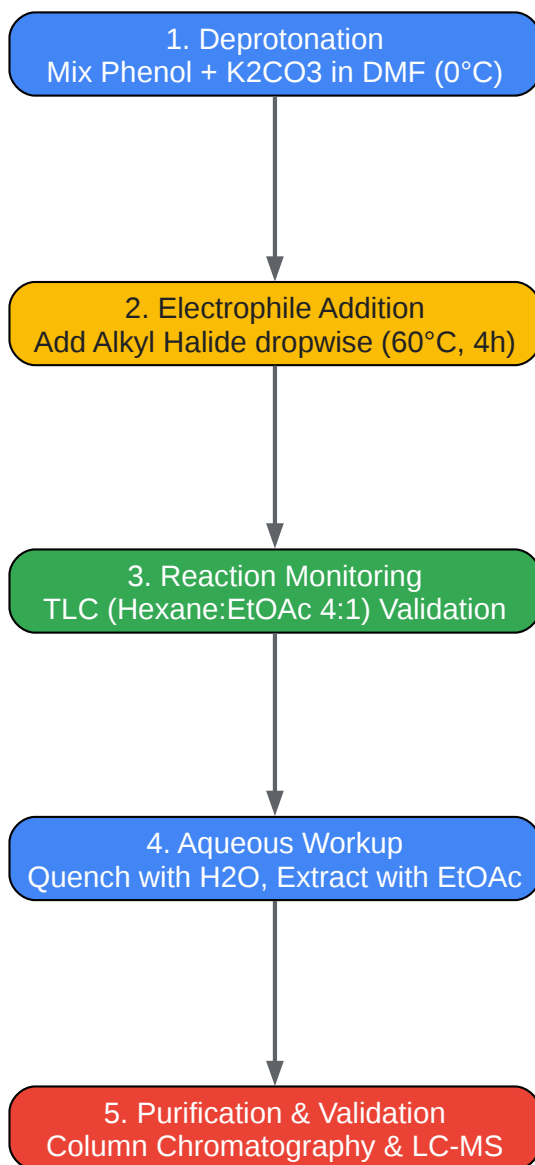
Step-by-Step Procedure:

- Deprotonation & Anion Generation:
 - Action: Dissolve **5-Chloro-2-ethoxyphenol** in anhydrous DMF (0.2 M) and cool to 0 °C. Add finely powdered K_2CO_3 .
 - Causality: DMF is a polar aprotic solvent that selectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic. Cooling to 0 °C controls the exothermic deprotonation.
- Electrophile Addition:
 - Action: Add the alkyl halide dropwise over 15 minutes. Gradually warm the reaction to 60 °C and stir for 4 hours.

- Causality: Dropwise addition prevents localized concentration spikes that could lead to polyalkylation or dialkyl ether formation.
- Reaction Monitoring (Validation Checkpoint 1):
 - Action: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (4:1).
 - Validation: The starting phenol will exhibit a lower

 (due to hydrogen bonding with the silica) and stain strongly with KMnO_4 . The successful formation of the ether product is validated by the appearance of a new, non-hydrogen-bonding spot at a higher

 . If the lower spot persists, add 0.2 equiv of K_2CO_3 and continue heating.
- Aqueous Workup:
 - Action: Quench the reaction by pouring it into ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na_2SO_4 .
 - Causality: The pH of the aqueous layer must be kept neutral to slightly basic to ensure any unreacted phenol remains in the aqueous phase as a phenoxide salt, aiding in crude purification.
- Purification & Analytical Validation (Validation Checkpoint 2):
 - Action: Concentrate under reduced pressure and purify via flash column chromatography.
 - Validation: Analyze the purified product via LC-MS. The mass spectrum must display the peak with a characteristic 3:1 isotopic ratio (M : M+2), definitively validating that the C5 chlorine atom remains intact and was not inadvertently displaced.



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Fig 2: Self-validating experimental workflow for the chemoselective O-alkylation of **5-Chloro-2-ethoxyphenol**.

Handling, Safety, and Storage

To maintain the structural integrity and purity of **5-Chloro-2-ethoxyphenol**, strict storage protocols must be adhered to:

- **Storage Conditions:** Store sealed in a dry environment at 2–8 °C[1]. Phenolic compounds are susceptible to slow aerial oxidation, which can lead to the formation of colored quinone impurities.
- **Handling Precautions:** As a halogenated phenol, it may cause skin and eye irritation. Handle within a certified fume hood using standard PPE (nitrile gloves, safety goggles).
- **Stability:** Stable under standard laboratory conditions but should be protected from strong oxidizing agents and strong bases during long-term storage to prevent premature degradation.

References

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Sources

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